[(3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate
Overview
Description
This compound is part of a broader class of chemicals that have been the subject of extensive research due to their intricate molecular structures and potential applications in various fields of chemistry and material science. These compounds often feature unique arrangements of oxygen, methyl, and acetyl groups, contributing to their distinct chemical behaviors and properties.
Synthesis Analysis
Research has explored various synthetic routes for related compounds, highlighting methodologies that can potentially apply to the synthesis of [(3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate. These methods include ring transformation reactions and condensation processes that yield structurally complex pyrans and related derivatives with high efficiency and selectivity (Ram & Goel, 1996).
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been determined through X-ray crystallography, offering insights into their stereochemistry and conformation. Studies like those conducted by Zukerman-Schpector et al. (2015) provide essential data on the spatial arrangement of atoms within the molecule, which is crucial for understanding its reactivity and properties (Zukerman-Schpector et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of this compound and its derivatives has been a subject of investigation, with studies focusing on cyclocondensation reactions and the synthesis of complex heterocyclic structures. These reactions are pivotal for the functionalization of the pyran ring and have implications for the synthesis of pharmacologically active compounds (Desenko et al., 1998).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure play a significant role in the compound's application and handling. Crystallographic studies offer detailed insights into the compound's solid-state structure, providing a basis for understanding its physical behavior and stability (Wei et al., 2006).
Scientific Research Applications
Scientific Research Applications of Complex Organic Compounds
Complex organic compounds, such as the one described, often find applications across various fields of scientific research. These include but are not limited to, drug discovery, material science, and chemical synthesis methodologies.
Drug Discovery and Development : Compounds with intricate structures serve as key intermediates or lead compounds in the synthesis of pharmacologically active molecules. For example, the development of novel antithrombotic and antiplatelet drugs involves complex organic synthesis routes where compounds similar to the described molecule might play a crucial role as precursors or intermediates Saeed et al., 2017.
Material Science : Organic compounds with complex molecular architectures often exhibit unique physical and chemical properties, making them suitable for applications in material science, such as organic semiconductors, photovoltaic cells, and light-emitting diodes (LEDs).
Chemical Synthesis Methodologies : The synthesis of complex molecules challenges and advances organic chemistry methodologies. For instance, novel synthesis approaches for creating highly substituted pyrazolines or pyran derivatives highlight the ongoing development in the field of chemical synthesis, aiming at more efficient, selective, and environmentally friendly routes Baumstark et al., 2013.
Analytical and Bioanalytical Applications : Complex organic molecules often serve as standards or reagents in analytical chemistry, including chromatography, mass spectrometry, and spectroscopy. Their study contributes to the development of new analytical methodologies for detecting, quantifying, and understanding the behavior of bioactive molecules in complex matrices.
properties
IUPAC Name |
[(3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O10/c1-7(16)20-6-10-11(21-8(2)17)12(22-9(3)18)13-14(23-10)25-15(4,19-5)24-13/h10-14H,6H2,1-5H3/t10-,11+,12+,13-,14-,15?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVGRVGPAIFPSA-VGSCMHHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C2C(O1)OC(O2)(C)OC)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@@H]2[C@H](O1)OC(O2)(C)OC)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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